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For researchers, scientists, and drug development professionals, the accurate detection of

banned antibiotic residues in food products is of paramount importance. This guide provides an

objective comparison of the primary screening methods for 3-amino-5-morpholinomethyl-2-

oxazolidinone (AMOZ), the tissue-bound metabolite of the nitrofuran antibiotic furaltadone. The

performance of Enzyme-Linked Immunosorbent Assay (ELISA) is compared with the

confirmatory method of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS),

supported by experimental data.

Introduction to AMOZ and Nitrofuran Metabolites
Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been banned for use

in food-producing animals in many countries, including the European Union, due to concerns

about the carcinogenic and mutagenic potential of their residues.[1] Furaltadone, a member of

this class, is rapidly metabolized in animals, and its residues become covalently bound to

tissue macromolecules. These tissue-bound metabolites are persistent and serve as markers

for the illegal use of the parent drug. The specific marker residue for furaltadone is AMOZ.[1]

Consequently, reliable and sensitive screening methods are essential for monitoring the

presence of AMOZ in food products such as meat, poultry, fish, and shrimp to ensure food

safety and compliance with regulations.[1]

The primary screening method employed for high-throughput analysis is the competitive ELISA,

while LC-MS/MS is considered the gold standard for confirmation and quantification. This guide

will delve into the performance characteristics of these methods.
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Comparative Performance of Screening Methods
The selection of a screening method depends on various factors, including the required

sensitivity, specificity, sample throughput, and cost. Below is a summary of the performance of

commercial ELISA kits and LC-MS/MS for the detection of AMOZ in various food matrices.

Method Matrix

Limit of
Detection
(LOD) /
Minimum
Detection
Limit (MDL)

Recovery Rate
(%)

Reference

ELISA

(Ridascreen)
Fish Muscle 0.2 ng/g (MDL)

98 - 114% (at

0.5-2 ng/g

fortification)

[2][3]

ELISA

(Biopanda)
Meat 0.04 ppb (LOD) 70 - 120% [4]

ic-ELISA (in-

house)
Animal Tissues

0.11 ng/mL (IC50

for 2-NP-AMOZ)
81.1 - 105.3% [5][6]

FLISA (in-house) Animal Tissues
0.09 ng/mL (IC50

for 2-NP-AMOZ)
81.1 - 105.3% [5][6]

LC-MS/MS Fish Muscle

0.23 - 0.54 µg/kg

(Detection

Capability, CCβ)

Not explicitly

stated in the

study

[7]

Studies have shown a high correlation between the results obtained from ELISA screening and

LC-MS/MS confirmation, supporting the use of ELISA as an effective screening tool.[2][5][6]

Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to validated

experimental protocols. The following sections outline the key steps for AMOZ analysis using

ELISA and LC-MS/MS.
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Sample Preparation (Common for both ELISA and LC-
MS/MS)
A critical step in the analysis of AMOZ is the release of the tissue-bound metabolite and its

derivatization to a form that can be detected.

Homogenization: A representative sample of the tissue (e.g., fish muscle, shrimp, meat) is

homogenized to ensure uniformity.[1]

Acid Hydrolysis: The homogenized sample is subjected to acid hydrolysis (e.g., with HCl) to

cleave the covalent bonds and release the AMOZ from the tissue proteins.[7]

Derivatization: The released AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form

NP-AMOZ. This step is crucial for detection by both ELISA and LC-MS/MS.[1][7] The

derivatization can be performed over several hours or overnight.[1]

Extraction: The derivatized sample is then extracted using an organic solvent, such as ethyl

acetate.[7]

Clean-up and Concentration: The extract may be subjected to further clean-up steps and is

typically evaporated to dryness under a stream of nitrogen before being reconstituted in a

suitable buffer for analysis.[7]

AMOZ Screening by Competitive ELISA
The competitive ELISA is a widely used immunoassay for the rapid screening of a large

number of samples.

Principle: The assay is based on the competition between the NP-AMOZ in the sample

extract and a known amount of enzyme-labeled AMOZ (conjugate) for a limited number of

specific antibody binding sites coated on a microtiter plate.

Procedure:

Standards and prepared sample extracts are added to the antibody-coated microtiter

wells.
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The AMOZ-enzyme conjugate is added to the wells.

The plate is incubated, during which the free NP-AMOZ from the sample and the AMOZ-

enzyme conjugate compete for the antibody binding sites.

The plate is washed to remove any unbound components.

A substrate solution is added, which reacts with the enzyme of the bound conjugate to

produce a color change.

The reaction is stopped, and the absorbance is measured using a microplate reader.

Interpretation: The intensity of the color is inversely proportional to the concentration of

AMOZ in the sample. A standard curve is generated using standards of known

concentrations, and the concentration of AMOZ in the samples is determined from this

curve.

AMOZ Confirmation by LC-MS/MS
LC-MS/MS provides a highly selective and sensitive method for the confirmation and

quantification of AMOZ.

Principle: This technique combines the separation power of liquid chromatography with the

mass analysis capabilities of tandem mass spectrometry.

Procedure:

The reconstituted sample extract is injected into the LC system.

The NP-AMOZ is separated from other matrix components on a chromatographic column.

The eluent from the column is introduced into the mass spectrometer.

In the mass spectrometer, the NP-AMOZ molecules are ionized, and a specific precursor

ion is selected.

The precursor ion is fragmented, and specific product ions are detected.
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Interpretation: The presence of both the precursor ion and the specific product ions at the

correct retention time provides a highly confident identification of AMOZ. Quantification is

achieved by comparing the response of the sample to that of a calibration curve prepared

with known standards.

Experimental Workflows
To visualize the logical flow of the screening and confirmation processes, the following

diagrams have been generated.
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General workflow for AMOZ screening and confirmation.
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Principle of competitive ELISA for AMOZ detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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